molecular formula C13H18O3 B14027884 Methyl 2,6-dimethyl-4-propoxybenzoate

Methyl 2,6-dimethyl-4-propoxybenzoate

Cat. No.: B14027884
M. Wt: 222.28 g/mol
InChI Key: MCQASGFEWAHFCG-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethyl-4-propoxybenzoate is an organic compound with the chemical formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of benzoic acid and is characterized by the presence of methyl, dimethyl, and propoxy groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dimethyl-4-propoxybenzoate can be synthesized through esterification reactions involving benzoic acid derivatives. One common method involves the reaction of 2,6-dimethyl-4-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethyl-4-propoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-dimethyl-4-propoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,6-dimethyl-4-propoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-dimethyl-4-propoxybenzoate is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2,6-dimethyl-4-propoxybenzoate

InChI

InChI=1S/C13H18O3/c1-5-6-16-11-7-9(2)12(10(3)8-11)13(14)15-4/h7-8H,5-6H2,1-4H3

InChI Key

MCQASGFEWAHFCG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C(=C1)C)C(=O)OC)C

Origin of Product

United States

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